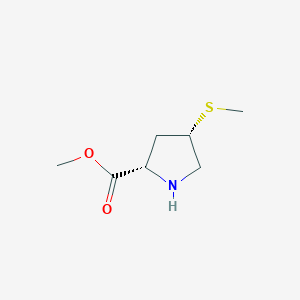

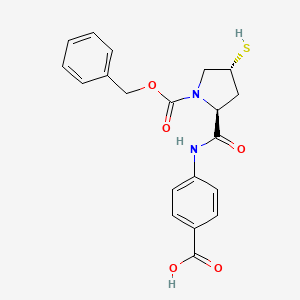

![molecular formula C21H20O11 B12863532 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Genistein 8-C-glucoside is a naturally occurring isoflavone glucoside found in various plants, particularly in the flowers of Lupinus luteus. It is a derivative of genistein, an isoflavone known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Genistein 8-C-glucoside has garnered attention for its potential therapeutic applications, especially in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of genistein 8-C-glucoside involves the glycosylation of genistein. One common method is the use of glycosyltransferases, which catalyze the transfer of a glucose moiety to genistein. For instance, glycosyltransferases from Arabidopsis thaliana and Bacillus licheniformis have been used to synthesize various genistein glycosides . The reaction conditions typically involve the presence of UDP-glucose as the glucose donor and the enzyme glycosyltransferase .

Industrial Production Methods

Industrial production of genistein 8-C-glucoside can be achieved through microbial fermentation. Engineered strains of Saccharomyces cerevisiae have been developed to produce genistein and its glycosides, including genistein 8-C-glucoside .

Chemical Reactions Analysis

Types of Reactions

Genistein 8-C-glucoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidative derivatives.

Reduction: Dihydro derivatives.

Substitution: Acetylated and benzoylated derivatives.

Scientific Research Applications

Genistein 8-C-glucoside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.

Biology: It is studied for its role in plant metabolism and defense mechanisms.

Medicine: It has shown potential as a chemotherapeutic agent, particularly in the treatment of ovarian cancer.

Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.

Mechanism of Action

Genistein 8-C-glucoside exerts its effects through several mechanisms:

Mitochondrial Depolarization: It induces mitochondrial membrane depolarization, leading to apoptosis in cancer cells.

Inhibition of Enzymes: It inhibits enzymes involved in cell growth and proliferation.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Comparison with Similar Compounds

Genistein 8-C-glucoside is compared with other isoflavone glucosides such as:

Uniqueness

Genistein 8-C-glucoside is unique due to its specific glycosylation at the C-8 position, which may influence its bioavailability and biological activity compared to other isoflavone glucosides .

Properties

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-6-13-16(27)17(28)18(29)21(31-13)32-19-12(25)5-11(24)14-15(26)10(7-30-20(14)19)8-1-3-9(23)4-2-8/h1-5,7,13,16-18,21-25,27-29H,6H2/t13-,16-,17+,18-,21?/m1/s1 |

InChI Key |

RXUWDKBZZLIASQ-VZDZYFQOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12863497.png)

![(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone](/img/structure/B12863503.png)

![1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12863505.png)

![2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12863506.png)

![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)

![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)